2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves the reaction of 2,4-dibromoaniline with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolving 2,4-dibromoaniline in a solvent such as ethanol.
- Adding 2-fluorobenzaldehyde to the solution.
- Introducing a catalyst, such as acetic acid, to facilitate the reaction.
- Heating the mixture to a specific temperature and maintaining it for a set duration.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dibromophenyl)amino]-N’-[(Z)-(3-nitrophenyl)methylene]acetohydrazide
- 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide exhibits unique properties due to the presence of the fluorine atom, which enhances its chemical stability and biological activity
Properties
Molecular Formula |
C15H12Br2FN3O |
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Molecular Weight |
429.08 g/mol |
IUPAC Name |
2-(2,4-dibromoanilino)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12Br2FN3O/c16-11-5-6-14(12(17)7-11)19-9-15(22)21-20-8-10-3-1-2-4-13(10)18/h1-8,19H,9H2,(H,21,22)/b20-8+ |
InChI Key |
MPSJOKCSBTWOSV-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)F |
Origin of Product |
United States |
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